3-IODO-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE
Description
3-Iodo-N-[(oxolan-2-yl)methyl]benzamide is a benzamide derivative characterized by an iodine substituent at the 3-position of the benzene ring and an oxolane (tetrahydrofuran) methyl group attached to the amide nitrogen. The oxolane moiety could enhance solubility or influence pharmacokinetics compared to simpler alkyl or aryl substituents .
Properties
Molecular Formula |
C12H14INO2 |
|---|---|
Molecular Weight |
331.15g/mol |
IUPAC Name |
3-iodo-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C12H14INO2/c13-10-4-1-3-9(7-10)12(15)14-8-11-5-2-6-16-11/h1,3-4,7,11H,2,5-6,8H2,(H,14,15) |
InChI Key |
LMEDHUONXHTFRS-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)C2=CC(=CC=C2)I |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC(=CC=C2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-IODO-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-iodobenzoyl chloride and tetrahydrofuran-2-ylmethylamine.
Reaction: The 3-iodobenzoyl chloride is reacted with tetrahydrofuran-2-ylmethylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-IODO-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the benzene ring can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the tetrahydrofuran ring and the amide group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, various substituted benzamides can be formed.
Oxidation: Oxidation of the tetrahydrofuran ring can lead to the formation of lactones or carboxylic acids.
Reduction: Reduction of the amide group can yield the corresponding amine.
Hydrolysis: Hydrolysis results in the formation of 3-iodobenzoic acid and tetrahydrofuran-2-ylmethylamine.
Scientific Research Applications
3-IODO-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It may be used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-IODO-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The iodine atom and tetrahydrofuran ring can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Key Observations:
Heterocyclic Moieties: The oxolane group distinguishes it from piperidinyl () or thiadiazolyl () substituents, which are common in kinase inhibitors or antimicrobial agents.
Molecular Weight and Solubility :
- The target compound’s lower molecular weight (~343 vs. 397–406 in ) may improve membrane permeability. The oxolane’s oxygen atoms could increase polarity, enhancing aqueous solubility compared to purely aromatic substituents .
Research Findings and Data
- Spectroscopic Characterization : Analogous compounds (e.g., ) use ¹H/¹³C-NMR and FT-IR for structural validation, which would be essential for confirming the oxolane and iodine positions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
